molecular formula C7H5F4NO B1409572 2-Fluoro-6-(trifluoromethyl)pyridine-4-methanol CAS No. 1227600-58-9

2-Fluoro-6-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1409572
CAS No.: 1227600-58-9
M. Wt: 195.11 g/mol
InChI Key: JEQLJDKTRLHZCA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)pyridine-4-methanol is a fluorinated organic compound with the molecular formula C7H5F4NO. This compound is characterized by the presence of a fluorine atom at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl group at the 4-position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine-4-methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-6-(trifluoromethyl)pyridine with a suitable nucleophile, followed by reduction and hydroxylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of continuous flow reactors to control reaction parameters precisely and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)pyridine-4-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms and trifluoromethyl group enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The hydroxymethyl group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. The hydroxymethyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQLJDKTRLHZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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